molecular formula C12H12Cl2FN3O B1520264 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride CAS No. 1221725-93-4

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride

Cat. No.: B1520264
CAS No.: 1221725-93-4
M. Wt: 304.14 g/mol
InChI Key: GZPGIGZXZOQWCG-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-(4-fluorophenoxy)pyridine-3-carboxylic acid with ammonia or an ammonium salt under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and interactions.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses and therapeutic effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 6-(4-Chlorophenoxy)pyridine-3-carboximidamide dihydrochloride

  • 6-(4-Methoxyphenoxy)pyridine-3-carboximidamide dihydrochloride

  • 6-(4-Nitrophenoxy)pyridine-3-carboximidamide dihydrochloride

These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

6-(4-fluorophenoxy)pyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPGIGZXZOQWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=N)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride
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6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride
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